molecular formula C6H7NO2 B053368 1-(5-Methyloxazol-2-yl)ethanone CAS No. 116139-23-2

1-(5-Methyloxazol-2-yl)ethanone

Cat. No.: B053368
CAS No.: 116139-23-2
M. Wt: 125.13 g/mol
InChI Key: JIAUNLURFCBFPX-UHFFFAOYSA-N
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Description

1-(5-Methyloxazol-2-yl)ethanone is an organic compound featuring an oxazole ring substituted with a methyl group at the 5-position and an acetyl group (ethanone) at the 2-position. Oxazole derivatives are heterocyclic aromatic compounds containing one oxygen and one nitrogen atom in a five-membered ring.

Properties

CAS No.

116139-23-2

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-(5-methyl-1,3-oxazol-2-yl)ethanone

InChI

InChI=1S/C6H7NO2/c1-4-3-7-6(9-4)5(2)8/h3H,1-2H3

InChI Key

JIAUNLURFCBFPX-UHFFFAOYSA-N

SMILES

CC1=CN=C(O1)C(=O)C

Canonical SMILES

CC1=CN=C(O1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Heterocyclic Analogs

1-(4-Methyloxazol-2-yl)ethanone

This isomer features a methyl group at the 4-position of the oxazole ring instead of the 5-position. Despite identical molecular formulas (C₆H₇NO₂) and molecular weights (125.13 g/mol), the substitution pattern alters electronic distribution and steric effects. For example, the 4-methyl group may hinder electrophilic substitution at the 5-position compared to the target compound .

Thiazole and Oxadiazole Derivatives
  • 1-(5-Methylthiazol-4-yl)ethanone (CAS: 1368187-44-3): Replacing the oxazole’s oxygen with sulfur (thiazole) increases molecular weight (141.19 g/mol) and polarizability.
  • 1-(5-Aryl-2-thiophenyl-oxadiazol-3-yl)ethanone derivatives: Oxadiazole-based analogs (e.g., compound 7d in ) incorporate additional nitrogen atoms and aryl/thiophene substituents. These modifications increase planarity and conjugation, which are critical for anticancer activity (e.g., MCF7 cell line inhibition) .

Functional Group Modifications

Acetylated Oxadiazoles

Compounds like 1-(5-(2-chlorophenyl)-2-thioxo-oxadiazol-3-yl)ethanone (IdA, ) feature a thioxo group (C=S) instead of oxazole’s oxygen. The thioxo group enhances hydrogen-bonding capacity and metabolic stability.

Pyrazole- and Triazole-Substituted Derivatives
  • 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-oxadiazol-3-yl)ethanone (e.g., compound 4d, ): Incorporation of pyrazole and aryl groups increases molecular weight (300.31 g/mol) and introduces multiple hydrogen-bonding sites. IR spectra show distinct C=O stretches at 1705 cm⁻¹, comparable to acetylated oxazoles .
  • α-Azole Ketones (): Compounds like 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone demonstrate how fused aromatic systems (benzofuran) and triazole substituents enhance microbiological reduction efficiency, a property less explored in oxazole derivatives .
Anticancer Activity
  • 1-{5-[2-(4-Fluorophenyl)pyridin-3-yl]-2-thiophenyl-oxadiazol-3-yl}ethanone (7d): Exhibits significant activity against MCF7 breast cancer cells (IC₅₀ comparable to 5-fluorouracil). Fluorine substitution improves lipophilicity and membrane permeability, a strategy applicable to oxazole derivatives .
  • 1-(5-Methylthiazol-4-yl)ethanone: Thiazole-based analogs are often prioritized in drug discovery due to sulfur’s role in modulating cytochrome P450 interactions, though specific data for this compound are unavailable .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
1-(5-Methyloxazol-2-yl)ethanone Oxazole 5-methyl, acetyl 125.13 Base structure for derivatization
1-(4-Methyloxazol-2-yl)ethanone Oxazole 4-methyl, acetyl 125.13 Isomeric electronic effects
4d () Oxadiazole 2-(4-methoxyphenyl), pyrazolylmethyl 300.31 IR: 1705 cm⁻¹ (C=O), 58% yield
7d () Oxadiazole 5-(4-fluorophenyl), thiophene Not reported MCF7 IC₅₀ ≈ 5-fluorouracil
1-(5-Methylthiazol-4-yl)ethanone Thiazole 5-methyl, acetyl 141.19 Enhanced metabolic stability

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